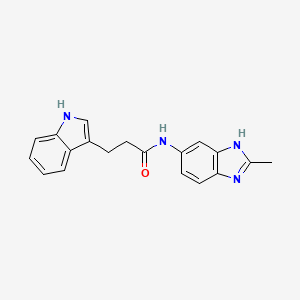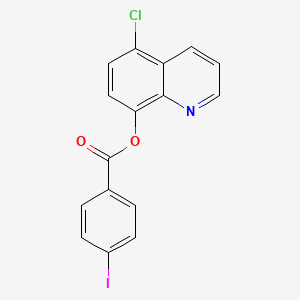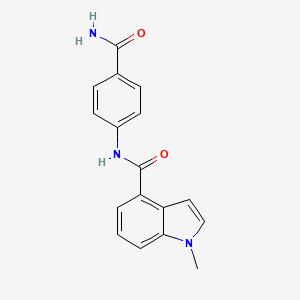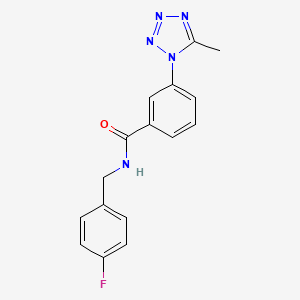![molecular formula C23H26N2O4 B12177507 6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid](/img/structure/B12177507.png)
6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid is a complex organic compound that features both indole and hexanoic acid moieties
Métodos De Preparación
The synthesis of 6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid typically involves multiple steps. One common route includes the protection of the amino group of hexanoic acid, followed by the introduction of the indole moiety through an acylation reaction. The benzyloxy group is often used as a protecting group for the indole nitrogen, which can be introduced via a nucleophilic substitution reaction. Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different derivatives.
Reduction: The carbonyl group in the acyl chain can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. .
Aplicaciones Científicas De Investigación
6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The hexanoic acid chain may facilitate the compound’s binding to lipid membranes, enhancing its cellular uptake and distribution .
Comparación Con Compuestos Similares
Similar compounds include:
6-aminohexanoic acid: Known for its use in controlling postoperative bleeding.
N-Benzyloxycarbonyl-6-aminohexanoic acid: Used as a protecting group in peptide synthesis.
6-(benzyloxy)-1H-indole-3-carboxylic acid: Studied for its potential biological activities. Compared to these compounds, 6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid is unique due to its combined indole and hexanoic acid structure, which may confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H26N2O4 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
6-[[2-(6-phenylmethoxyindol-1-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H26N2O4/c26-22(24-13-6-2-5-9-23(27)28)16-25-14-12-19-10-11-20(15-21(19)25)29-17-18-7-3-1-4-8-18/h1,3-4,7-8,10-12,14-15H,2,5-6,9,13,16-17H2,(H,24,26)(H,27,28) |
Clave InChI |
RNCRKBRYLFQXQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B12177435.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide](/img/structure/B12177438.png)
![benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B12177446.png)
![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12177466.png)

![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B12177471.png)
![N-benzyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-methylpropanamide](/img/structure/B12177474.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12177475.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B12177481.png)
![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[2-(2-thienyl)ethyl]-](/img/structure/B12177490.png)




